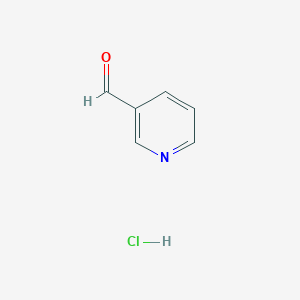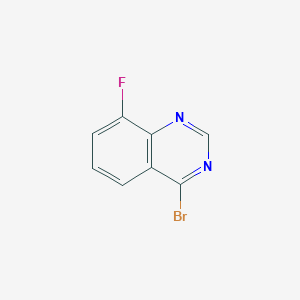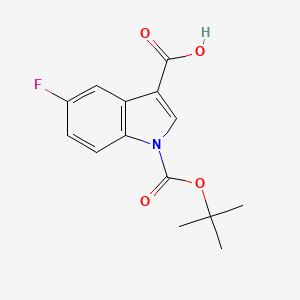
Nicotinaldehydehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinaldehydehydrochloride is a chemical compound derived from nicotinaldehyde, which is a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD)
准备方法
Synthetic Routes and Reaction Conditions: Nicotinaldehydehydrochloride can be synthesized through the reaction of nicotinaldehyde with hydrochloric acid. The reaction typically involves the following steps:
- Dissolving nicotinaldehyde in an appropriate solvent such as ethanol.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and drying.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods could include:
- Continuous flow reactors to maintain optimal reaction conditions.
- Use of automated systems for precise control of reagent addition and temperature.
- Implementation of purification processes such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Nicotinaldehydehydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to nicotinic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to nicotinalcohol using reducing agents such as sodium borohydride.
Substitution: Formation of nicotinaldehyde derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nicotinic acid.
Reduction: Nicotinalcohol.
Substitution: Various nicotinaldehyde derivatives depending on the nucleophile used.
科学研究应用
Nicotinaldehydehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in NAD biosynthesis and its potential effects on cellular metabolism.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of nicotinaldehydehydrochloride involves its role as a precursor in NAD biosynthesis. It is converted to nicotinamide adenine dinucleotide through the Preiss-Handler pathway, which involves the following steps:
- Nicotinaldehyde is converted to nicotinic acid.
- Nicotinic acid is then converted to nicotinic acid mononucleotide.
- Finally, nicotinic acid mononucleotide is converted to NAD.
This pathway is crucial for maintaining cellular energy metabolism and redox balance. This compound’s ability to replenish NAD levels makes it a potential therapeutic agent for conditions characterized by NAD depletion .
相似化合物的比较
Nicotinaldehyde: The parent compound, used in similar applications but lacks the hydrochloride component.
Nicotinic acid: Another NAD precursor with similar biological roles.
Nicotinamide: A form of vitamin B3, also involved in NAD biosynthesis.
Uniqueness: Nicotinaldehydehydrochloride is unique due to its specific role in NAD biosynthesis and its potential therapeutic applications. Its hydrochloride form may offer advantages in terms of solubility and stability compared to its parent compound, nicotinaldehyde.
属性
分子式 |
C6H6ClNO |
|---|---|
分子量 |
143.57 g/mol |
IUPAC 名称 |
pyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H5NO.ClH/c8-5-6-2-1-3-7-4-6;/h1-5H;1H |
InChI 键 |
ZDMMTAAULATCPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)

